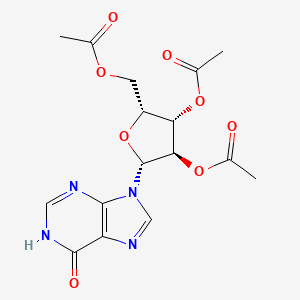
2-(N-(2-aminoacetyl)-4-nitroanilino)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-(2-aminoacetyl)-4-nitroanilino)-3-phenylpropanamide is a complex organic compound with a unique structure that includes an aminoacetyl group, a nitroanilino group, and a phenylpropanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(2-aminoacetyl)-4-nitroanilino)-3-phenylpropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-aminoacetyl chloride with 4-nitroaniline to form an intermediate, which is then reacted with 3-phenylpropanoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(N-(2-aminoacetyl)-4-nitroanilino)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(N-(2-aminoacetyl)-4-nitroanilino)-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(N-(2-aminoacetyl)-4-nitroanilino)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(2-aminophenyl)thiazole-5-carboxamide: Shares structural similarities but has different functional groups.
2-cyano-N-(2-nitrophenyl)acetamide: Similar in having a nitro group but differs in the overall structure.
Uniqueness
2-(N-(2-aminoacetyl)-4-nitroanilino)-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18N4O4 |
|---|---|
Molecular Weight |
342.35 g/mol |
IUPAC Name |
2-(N-(2-aminoacetyl)-4-nitroanilino)-3-phenylpropanamide |
InChI |
InChI=1S/C17H18N4O4/c18-11-16(22)20(13-6-8-14(9-7-13)21(24)25)15(17(19)23)10-12-4-2-1-3-5-12/h1-9,15H,10-11,18H2,(H2,19,23) |
InChI Key |
BWGNQPMTOADCCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)N(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


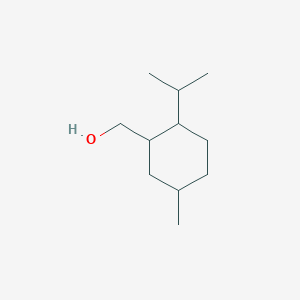
![N-(Oxan-4-yl)-3-(quinoxalin-6-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B12435411.png)
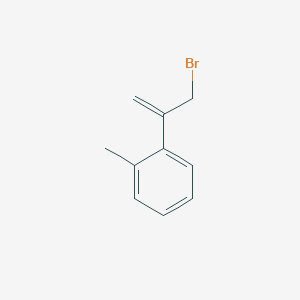
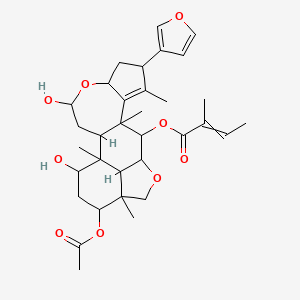
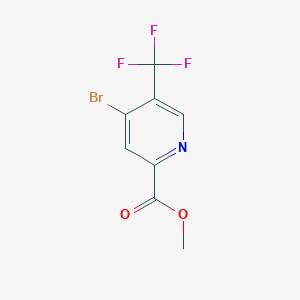
![1-Boc-3-[(2-bromophenyl-amino)-methyl]-pyrrolidine](/img/structure/B12435445.png)
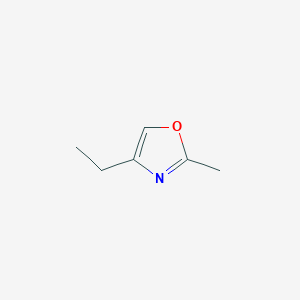
![(2E)-3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12435449.png)


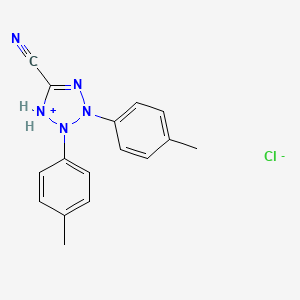
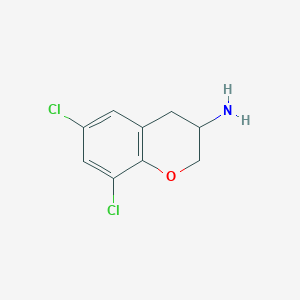
![5-Methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B12435466.png)
